1-(2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}propanoyl)piperidine-4-carbonitrile
Description
This compound features a cyclopenta[c]pyridazin core fused with a 3-oxo group, linked via a propanoyl chain to a piperidine-4-carbonitrile moiety. Its molecular formula is C15H17N5O2S, with a molecular weight of 331.39 g/mol .
Properties
IUPAC Name |
1-[2-(3-oxo-6,7-dihydro-5H-cyclopenta[c]pyridazin-2-yl)propanoyl]piperidine-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c1-11(16(22)19-7-5-12(10-17)6-8-19)20-15(21)9-13-3-2-4-14(13)18-20/h9,11-12H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJIHTSDNLLYBJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(CC1)C#N)N2C(=O)C=C3CCCC3=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}propanoyl)piperidine-4-carbonitrile typically involves multi-step organic reactions. The key steps include the formation of the cyclopenta[c]pyridazinyl core, followed by the introduction of the piperidine and carbonitrile groups. Common reagents used in these reactions include acyl chlorides, nitriles, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}propanoyl)piperidine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents onto the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}propanoyl)piperidine-4-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}propanoyl)piperidine-4-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, leading to its observed biological activities.
Comparison with Similar Compounds
Structural and Functional Insights
- Cyclopenta[c]pyridazin vs.
- Substituent Effects: The propanoyl-piperidine carbonitrile group in the target compound offers a balance of hydrogen-bond donors/acceptors (4 acceptors, 1 donor) versus bulkier groups in Compound 51 (), which may hinder blood-brain barrier penetration .
- Electron-Withdrawing Groups : The fluorophenyl-piperazine in introduces strong electron-withdrawing effects, possibly stabilizing receptor interactions but increasing metabolic susceptibility .
Physicochemical and Pharmacokinetic Considerations
- Molecular Weight and Solubility : The target compound’s moderate molecular weight (331 g/mol) and topological polar surface area (~70 Ų) suggest favorable oral bioavailability compared to higher-weight analogs (>450 g/mol) .
- Metabolic Stability : Piperidine carbonitriles (e.g., ) are prone to cytochrome P450-mediated oxidation, whereas the cyclopenta[c]pyridazin core may reduce metabolic degradation .
Biological Activity
1-(2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}propanoyl)piperidine-4-carbonitrile is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to a class of nitrile-containing compounds and is characterized by the presence of both a cyclopenta[c]pyridazin core and a piperidine moiety.
Structural Characteristics
The molecular formula of the compound is with a molecular weight of approximately 298.34 g/mol. The structure includes a cyclopenta[c]pyridazine ring system which is known for its pharmacological properties.
Biological Activities
Research indicates that compounds similar to this compound exhibit various biological activities:
- Antitumor Activity : Some derivatives have shown potential in inhibiting cancer cell proliferation. For instance, studies have documented that related compounds can induce apoptosis in cancer cell lines by activating caspase pathways.
- Anti-inflammatory Properties : The cyclopenta[c]pyridazine moiety has been associated with anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
- Neuroprotective Effects : There is emerging evidence that certain derivatives may exert neuroprotective effects by modulating neurotransmitter systems .
The mechanism by which this compound exerts its biological effects involves interactions with specific biological targets such as enzymes or receptors. Interaction studies often focus on binding affinities and kinetic parameters that elucidate its efficacy and potency.
Synthesis and Characterization
The synthesis of this compound typically involves multiple synthetic steps. Common methods include:
- Formation of the Cyclopenta[c]pyridazinyl Intermediate : This step may involve cyclization reactions under acidic or basic conditions.
- Attachment of Functional Groups : Subsequent reactions can introduce various functional groups to enhance biological activity or modify pharmacokinetic properties .
Case Studies
- Anticancer Activity : A study published in a peer-reviewed journal demonstrated that derivatives of cyclopenta[c]pyridazine exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis through the activation of caspases.
- Neuroprotective Study : In another study, researchers investigated the neuroprotective effects of related compounds on neuronal cells subjected to oxidative stress. The results indicated that these compounds could significantly reduce cell death and improve cell viability .
Data Table
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing 1-(2-{3-oxo-cyclopenta[c]pyridazin-2-yl}propanoyl)piperidine-4-carbonitrile, and what intermediates are critical?
- Methodological Answer : The synthesis typically involves a multi-step approach:
- Step 1 : Formation of the cyclopenta[c]pyridazinone core via cyclization of substituted pyridazine precursors under acidic or basic conditions (e.g., using piperidine as a catalyst in ethanol at 0–5°C) .
- Step 2 : Introduction of the propanoyl-piperidine moiety via coupling reactions. Reagents like thionyl chloride or carbodiimides (e.g., HBTU) are used to activate carboxylic acids for amide bond formation .
- Step 3 : Nitrile functionalization at the piperidine-4-position using palladium-catalyzed cyanation or nucleophilic substitution with cyanide sources .
- Key Intermediates : Cyclopenta[c]pyridazin-3-one, activated propanoyl-piperidine derivatives, and cyano-piperidine intermediates.
Q. Which analytical techniques are optimal for structural elucidation and purity assessment?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR to confirm the cyclopenta[c]pyridazine ring conformation and piperidine substitution patterns. Chemical shifts for nitrile carbons (~110–120 ppm) are critical .
- X-ray Crystallography : Resolves stereochemical ambiguities, particularly for the cyclopenta[c]pyridazine core and piperidine chair conformation .
- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., using C18 columns with acetonitrile/water gradients and ESI+ ionization) .
Q. How can initial biological activity screening be designed for this compound?
- Methodological Answer :
- Target Selection : Prioritize enzymes/receptors structurally related to cyclopenta[c]pyridazine derivatives, such as kinases or phosphodiesterases (PDEs), based on homology modeling .
- Assay Design :
- In vitro Enzyme Inhibition : Use fluorescence-based or radiometric assays (e.g., PDE inhibition with cAMP/cGMP substrates) .
- Cellular Efficacy : Test cytotoxicity (MTT assay) and pathway modulation (e.g., Western blot for downstream signaling proteins like ERK or AKT) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize bioactivity while addressing metabolic instability?
- Methodological Answer :
- Functional Group Variation : Systematically modify the nitrile group (e.g., replace with amide or tetrazole) and cyclopenta[c]pyridazine substituents (e.g., halogenation or alkylation) .
- Metabolic Stability : Use human liver microsomes (HLM) assays to identify vulnerable sites (e.g., CYP450-mediated oxidation of the piperidine ring). Introduce steric hindrance or electron-withdrawing groups to reduce metabolism .
- Data Integration : Cross-reference SAR with molecular dynamics (MD) simulations to predict binding pocket interactions and metabolic liabilities .
Q. What strategies resolve contradictions in bioactivity data across different assay models?
- Methodological Answer :
- Assay Validation : Confirm target specificity using knockout cell lines or competitive binding assays (e.g., with known inhibitors) .
- Physicochemical Profiling : Measure solubility (shake-flask method) and permeability (Caco-2 assay) to identify bioavailability limitations that skew in vivo vs. in vitro results .
- Pathway Analysis : Use transcriptomics (RNA-seq) or proteomics (LC-MS/MS) to detect off-target effects or compensatory mechanisms in cellular models .
Q. Which computational approaches best predict binding modes and affinity for novel targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to screen against kinase or PDE homology models. Focus on conserved residues (e.g., ATP-binding pocket lysines) .
- Free Energy Perturbation (FEP) : Quantify binding energy changes for SAR-guided derivatives using GPU-accelerated MD simulations (e.g., AMBER or GROMACS) .
- Machine Learning : Train QSAR models on datasets of cyclopenta[c]pyridazine analogs to prioritize synthesis targets .
Q. How can advanced NMR techniques address stereochemical uncertainties in the propanoyl-piperidine moiety?
- Methodological Answer :
- NOESY/ROESY : Detect through-space correlations to confirm axial/equatorial substituents on the piperidine ring .
- Residual Dipolar Coupling (RDC) : Align samples in chiral liquid crystals to resolve diastereomeric splitting in crowded spectral regions .
Method Development Questions
Q. What chromatographic parameters optimize separation of diastereomers during synthesis?
- Methodological Answer :
- Column Selection : Chiralpak IA-3 or AD-H columns for enantiomeric resolution .
- Mobile Phase : Isocratic elution with hexane/isopropanol (90:10) + 0.1% trifluoroacetic acid (TFA) to enhance peak symmetry .
- Detection : UV at 254 nm for nitrile absorption or CAD for non-UV-active impurities .
Q. Which in vitro models best predict hepatic clearance for this compound?
- Methodological Answer :
- Microsomal Incubations : Use pooled human liver microsomes (0.5 mg/mL) with NADPH regeneration system. Monitor parent compound depletion via LC-MS/MS over 60 minutes .
- Hepatocyte Assays : Primary human hepatocytes (3D spheroid culture) to assess phase II metabolism (e.g., glucuronidation) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
